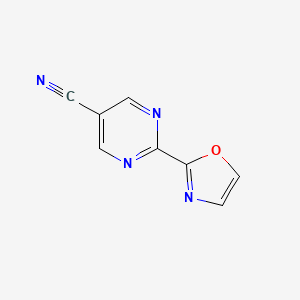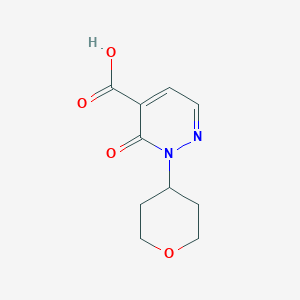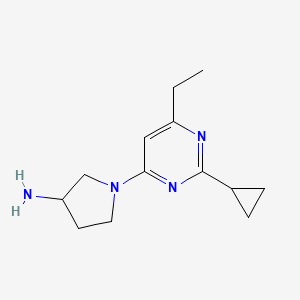![molecular formula C13H10N2O3 B11786253 Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate is a chemical compound with the molecular formula C12H9NO3 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3’-bipyridine.
Formylation: The 2,3’-bipyridine undergoes formylation to introduce the formyl group at the 6-position.
Esterification: The formylated bipyridine is then esterified to introduce the methyl ester group at the 5-position.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, formylation can be achieved using Vilsmeier-Haack reagent, while esterification may require the use of methanol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction results in an alcohol derivative.
Aplicaciones Científicas De Investigación
Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism by which Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The compound forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center.
Electron Transfer: The bipyridine moiety can participate in electron transfer processes, making it useful in redox reactions and catalysis.
Comparación Con Compuestos Similares
Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of coordination polymers and metal-organic frameworks.
6,6’-Dimethyl-2,2’-bipyridine: A derivative with additional methyl groups, which can influence the steric and electronic properties of the compound.
Propiedades
Fórmula molecular |
C13H10N2O3 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
methyl 2-formyl-6-pyridin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-18-13(17)10-4-5-11(15-12(10)8-16)9-3-2-6-14-7-9/h2-8H,1H3 |
Clave InChI |
BKWUXVHZWSMDEF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C=C1)C2=CN=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![2-Chloro-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11786178.png)
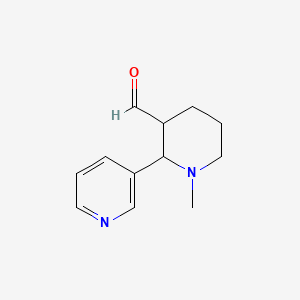

![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)
![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)



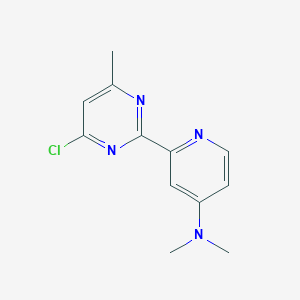
![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
